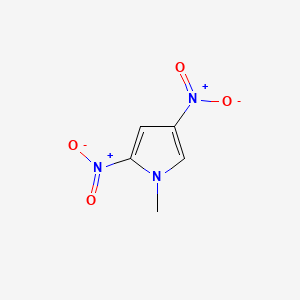

Pyrrole, 2,4-dinitro-1-methyl-

Description

Significance of Pyrrole (B145914) Heterocycles as Core Structures in Diverse Chemical Fields

The pyrrole ring is a five-membered aromatic heterocycle containing one nitrogen atom. First discovered in 1834 by Friedrich August Runge in coal tar and bone oil, it has since become a cornerstone in organic chemistry. numberanalytics.com Its aromatic character, arising from the delocalization of six π-electrons over the five-membered ring, confers it with unique stability and reactivity. numberanalytics.com This heterocycle is not merely a synthetic curiosity but is a key structural motif found in numerous natural products and biologically active molecules. mdpi.comnih.gov

The versatility of the pyrrole scaffold is evident in its wide-ranging applications:

Pharmaceuticals: Pyrrole derivatives are integral to many commercially available drugs and those in clinical trials. mdpi.comscitechnol.com They exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. numberanalytics.commdpi.com Notable examples of drugs containing a pyrrole ring include Atorvastatin, a cholesterol-lowering medication, and Tolmetin, a nonsteroidal anti-inflammatory drug (NSAID). numberanalytics.com

Agrochemicals: The biological activity of pyrrole-based compounds extends to agriculture, where they are used in the development of new agrochemicals. numberanalytics.comscitechnol.com

Materials Science: The aromatic nature of pyrroles makes them suitable for creating dyes and pigments. scitechnol.comontosight.ai They are also investigated for the development of advanced materials with unique optical or electrical properties. ontosight.ai

Organic Synthesis: As a fundamental building block, pyrrole serves as a crucial intermediate in the synthesis of a vast array of more complex organic compounds. numberanalytics.comscitechnol.com It can undergo numerous chemical transformations, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed coupling reactions. numberanalytics.commdpi.com

The ability of the pyrrole nucleus to be functionalized at various positions allows chemists to fine-tune its physicochemical properties, such as lipophilicity, polarity, and solubility, to optimize its function for specific applications. nih.gov

Overview of Electrophilic Nitration in Heteroaromatic Chemistry: Historical Context and Mechanistic Understanding

Electrophilic nitration is a fundamental and extensively studied reaction in organic chemistry, pivotal for the synthesis of nitroaromatic compounds. rushim.rumasterorganicchemistry.com Historically, the nitration of benzene, first reported by Mitscherlich in 1834 using fuming nitric acid, marked the beginning of this field. rushim.ru The subsequent introduction of "mixed acid," a combination of nitric and sulfuric acids, provided a more effective method that became standard practice. rushim.ru

In the context of heteroaromatic chemistry, nitration serves as a key method to introduce the strongly electron-withdrawing nitro (–NO₂) group, which profoundly influences the molecule's reactivity and electronic characteristics. The mechanism of electrophilic aromatic nitration typically involves the attack of the electron-rich aromatic ring on a potent electrophile, most commonly the nitronium ion (NO₂⁺). This ion is generated in situ from nitric acid, often with the aid of a stronger acid catalyst like sulfuric acid.

The reaction proceeds via a two-step addition/elimination mechanism:

Formation of the σ-complex (Arenium ion): The aromatic ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a σ-complex or Wheland intermediate.

Deprotonation: A weak base (such as water or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.

Pyrrole and its derivatives are highly reactive towards electrophilic substitution due to the high electron density of the ring. This high reactivity means that nitration must often be carried out under carefully controlled and milder conditions to avoid polymerization or the formation of multiple nitrated products. The position of substitution is governed by the directing effects of the heteroatom and any existing substituents on the ring. For instance, nitration of 2-acetyl-1-methylpyrrole (B1200348) yields a mixture of the 4-nitro and 5-nitro isomers. cdnsciencepub.com

Contextualizing 2,4-Dinitro-1-methylpyrrole within Contemporary Organic Chemistry Research

2,4-Dinitro-1-methylpyrrole is a specific derivative within the broader family of nitrated pyrroles. Its structure consists of a pyrrole ring with a methyl group on the nitrogen atom (position 1) and two nitro groups at positions 2 and 4. The presence of two powerful electron-withdrawing nitro groups makes the pyrrole ring significantly electron-deficient, which dictates its chemical behavior and potential utility.

The synthesis of 2,4-dinitro-1-methylpyrrole is typically achieved through the controlled nitration of its precursor, 1-methylpyrrole (B46729). ontosight.ai The reaction conditions must be carefully managed to achieve the desired dinitration pattern. The introduction of the methyl group at the N-1 position is significant as it prevents reactions at the nitrogen atom and can influence the regioselectivity of the electrophilic substitution on the ring carbons. cdnsciencepub.com

In contemporary research, compounds like 2,4-dinitro-1-methylpyrrole are of interest as intermediates in organic synthesis. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, a reactivity pattern opposite to that of the parent pyrrole. ontosight.ai This altered reactivity can be exploited to construct more complex molecular architectures. While specific, large-scale applications are not widely commercialized, its properties suggest potential uses in fields such as:

Pharmaceutical Synthesis: As a building block for creating more complex drug candidates. ontosight.ai

Materials Science: For the development of new materials where its electronic properties could be beneficial. ontosight.ai

Energetic Materials: Although less common than other classes of nitroaromatics, some polynitro-pyrroles have been investigated for their energetic properties. researchgate.net

The study of 2,4-dinitro-1-methylpyrrole and related compounds contributes to a deeper understanding of reaction mechanisms and the effects of substituents on the reactivity of heterocyclic systems.

Data Tables

Table 1: Properties of 2,4-Dinitro-1-methylpyrrole

| Property | Value |

| Molecular Formula | C₅H₅N₃O₄ |

| Molecular Weight | 171.11 g/mol nih.gov |

| Appearance | Not specified in results |

| Key Structural Features | Pyrrole ring, 1-methyl group, 2,4-dinitro groups ontosight.ai |

Table 2: Key Reactions in Pyrrole Chemistry

| Reaction Type | Description | Relevance to Pyrrole |

| Electrophilic Substitution | Replacement of a hydrogen atom on the aromatic ring with an electrophile. numberanalytics.com | The primary mode of reaction for pyrrole, typically occurring at the 2- and 5-positions due to high electron density. numberanalytics.com |

| Nitration | An electrophilic substitution reaction that introduces a nitro (–NO₂) group. mdpi.com | Used to synthesize nitro-pyrroles like 2,4-dinitro-1-methylpyrrole. ontosight.ai |

| Acylation | An electrophilic substitution that introduces an acyl (R-C=O) group, often via Friedel-Crafts reaction. mdpi.comcdnsciencepub.com | A common method to functionalize the pyrrole ring. cdnsciencepub.com |

| Nucleophilic Substitution | Reaction where a nucleophile displaces a leaving group. | Generally difficult on the electron-rich pyrrole ring but becomes feasible when strong electron-withdrawing groups (like –NO₂) are present. ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,4-dinitropyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-6-3-4(7(9)10)2-5(6)8(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTNFLAALLYRSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183683 | |

| Record name | Pyrrole, 2,4-dinitro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2948-69-8 | |

| Record name | Pyrrole, 2,4-dinitro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole, 2,4-dinitro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Reaction Mechanisms of 2,4 Dinitro 1 Methylpyrrole

Electrophilic and Nucleophilic Substitution Dynamics

The pyrrole (B145914) ring is inherently electron-rich and thus highly reactive towards electrophilic aromatic substitution (EAS), significantly more so than benzene. quora.com This high reactivity stems from the ability of the nitrogen heteroatom to donate its lone pair of electrons into the aromatic system, stabilizing the cationic intermediate (the arenium ion) formed during the electrophilic attack. quora.comonlineorganicchemistrytutor.com Electrophilic attack typically occurs preferentially at the C-2 (or α) position, as the resulting carbocation intermediate can be stabilized by more resonance structures compared to an attack at the C-3 (or β) position. quora.comonlineorganicchemistrytutor.com

However, the presence of strongly electron-withdrawing substituents, such as nitro groups (-NO₂), drastically alters this reactivity profile. In 2,4-dinitro-1-methylpyrrole, the two nitro groups exert a powerful deactivating effect on the pyrrole ring. These groups withdraw electron density through both inductive and resonance effects, making the ring electron-deficient and therefore much less susceptible to attack by electrophiles. wikipedia.org

The mechanism of EAS involves the initial attack of an electrophile on the aromatic π-system, which is the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The presence of electron-withdrawing groups destabilizes the positively charged arenium ion intermediate, increasing the activation energy of this step and slowing down the reaction rate. lkouniv.ac.in Consequently, 2,4-dinitro-1-methylpyrrole is expected to be highly unreactive towards standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation under typical conditions.

While the electron-withdrawing nitro groups deactivate the pyrrole ring towards electrophilic attack, they conversely activate it for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This type of reaction is characteristic of electron-poor aromatic systems containing a good leaving group. masterorganicchemistry.com In the case of 2,4-dinitro-1-methylpyrrole, a nitro group can itself act as the leaving group (as NO₂⁻).

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. nih.gov

Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the ortho and para nitro groups, which provides significant stabilization. libretexts.orgmasterorganicchemistry.com

Elimination: The aromaticity of the ring is restored by the departure of the leaving group. The formation of the Meisenheimer intermediate is generally the rate-determining step of the reaction. nih.gov

While specific studies on 2,4-dinitro-1-methylpyrrole are not prevalent, research on the closely related isomer, 2,5-dinitro-1-methylpyrrole, provides insight into its expected reactivity. It has been shown that 2,5-dinitro-1-methylpyrrole reacts with nucleophiles like piperidine (B6355638) and methoxide (B1231860) ion to yield substitution products where one of the nitro groups is displaced. The presence of the N-methyl group is significant, as it prevents the deprotonation of the nitrogen atom by basic nucleophiles, which would otherwise form an unreactive anion.

The reaction of 2,5-dinitro-1-methylpyrrole with piperidine in dimethyl sulfoxide (B87167) (Me₂SO) at room temperature proceeds to completion in approximately three days. The reaction with the stronger nucleophile, methoxide ion in methanol, is much more rapid, completing within two minutes at 40°C. This demonstrates the facility of SNAr reactions in such activated pyrrole systems.

| Substrate | Nucleophile | Solvent | Conditions | Product | Reaction Time |

|---|---|---|---|---|---|

| 2,5-dinitro-1-methylpyrrole | Piperidine | Me₂SO | Room Temperature | 2-piperidino-5-nitro-1-methylpyrrole | ~3 days |

| 2,5-dinitro-1-methylpyrrole | Methoxide ion | Methanol | 40 °C | 2-methoxy-5-nitro-1-methylpyrrole | <2 minutes |

Decomposition and Transformation Kinetics

The thermal and solvolytic stability of nitroaromatic compounds is a critical aspect of their chemistry. For nitropyrroles, decomposition can be initiated through several pathways. Studies on the related mutagen 1,4-dinitro-2-methylpyrrole (NMP) reveal a decomposition mechanism in aqueous solution that is dependent on pH. The decomposition proceeds via a nucleophilic attack by a hydroxide (B78521) ion (OH⁻). researchgate.net This suggests a solvolytic pathway where the solvent or ions within it play a direct role in the initial decomposition step. The rate equation for this process was determined to be first order with respect to both the nitropyrrole and the hydroxide ion concentration. researchgate.net

For NMP, the decomposition rate constant at 37.5 °C was found to be 42 ± 1 M⁻¹s⁻¹, with an activation energy of 94 ± 3 kJ mol⁻¹. researchgate.net

| Compound | Decomposition Mechanism | Rate Constant (kdec) at 37.5 °C | Activation Energy (Ea) |

|---|---|---|---|

| 1,4-Dinitro-2-methylpyrrole (NMP) | Nucleophilic attack by OH⁻ | 42 ± 1 M⁻¹s⁻¹ | 94 ± 3 kJ mol⁻¹ |

Another potential decomposition pathway for compounds like 2,4-dinitro-1-methylpyrrole, which contains a nitramine-like structure (N-NO₂), involves the homolytic cleavage of the N-NO₂ bond. Studies on other aromatic nitramines have shown that the scission of this bond is often the primary step in their thermal decomposition. ias.ac.in This pathway would generate radical species that could then initiate a cascade of further reactions. Given the structure of 2,4-dinitro-1-methylpyrrole features both C-NO₂ and N-NO₂ bonds (if considering the 1-nitro isomer, however the specified compound is 1-methyl), the relative strengths of these bonds and the reaction conditions would dictate the predominant decomposition mechanism. The research on NMP, however, points towards a nucleophilic attack on the ring as a key pathway in aqueous media. researchgate.netnih.gov

The photochemical behavior of nitroaromatic compounds is governed by their ability to absorb light, typically in the UV region, which can lead to the formation of excited electronic states. For a photochemical reaction to occur, the molecule must absorb light of sufficient energy to break chemical bonds. taylorfrancis.com Solar radiation reaching the Earth's surface is generally limited to wavelengths longer than 290 nm, corresponding to energies capable of cleaving various covalent bonds. taylorfrancis.com

Upon absorption of light, nitroaromatic compounds can undergo a variety of transformations. Common photochemical reactions include the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, often involving hydrogen abstraction from the solvent or other molecules. Other potential pathways include denitration (loss of the nitro group) or ring cleavage. Studies on the photolysis of 2,4,6-trinitrotoluene (B92697) (TNT), for example, have shown the formation of a complex mixture of products, indicating multiple competing reaction pathways. dtic.mil

Specific photochemical studies on 2,4-dinitro-1-methylpyrrole are not widely documented. However, based on the behavior of related compounds, it can be hypothesized that irradiation with UV light would promote it to an excited state. This excited molecule could then undergo intramolecular rearrangement or react with surrounding species. The N-NO₂ bond, if present, or the C-NO₂ bonds could be susceptible to photolytic cleavage, generating radical intermediates that would lead to a variety of transformation products. The exact nature of these intermediates and final products would depend on factors such as the wavelength of light, the solvent, and the presence of other reactive species like oxygen.

Adduct Formation and Mechanistic Pathways

Certain nitropyrrole derivatives have been identified as alkylating agents capable of forming covalent adducts with nucleophilic molecules. nih.gov Extensive research on 1,4-dinitro-2-methylpyrrole (NMP) has elucidated a mechanism for its genotoxic activity, which proceeds through adduct formation. acs.orgacs.org

The proposed pathway begins with a nucleophilic attack (e.g., by a hydroxide ion in an aqueous medium) on the pyrrole ring, leading to the loss of a nitrite (B80452) ion. This results in the formation of 5-methyl-3-nitro-1H-pyrrol-2-ol, which exists in equilibrium with its tautomer, 5-methyl-3-nitro-1H-pyrrol-2(5H)-one. nih.govacs.org This latter species is identified as the effective alkylating agent. acs.org

This activated intermediate can then react with nucleophiles. For example, it readily alkylates 4-(p-nitrobenzyl)pyridine (NBP), a molecule used as a model for DNA bases, to form a stable adduct. nih.govacs.org The calculated energy barrier for this alkylation reaction is low, which is consistent with the compound's observed mutagenicity. acs.org The reactivity of NMP is attributed to the instability of the N-NO₂ bond and the effect of this group on the molecule's aromaticity, which facilitates the initial nucleophilic attack and subsequent formation of the alkylating species. nih.govacs.org

While this detailed mechanism has been established for the 1,4-dinitro-2-methyl isomer, it provides a plausible model for how 2,4-dinitro-1-methylpyrrole might also form adducts, particularly if one of its nitro groups can be displaced to generate a reactive intermediate capable of alkylating biological or chemical nucleophiles.

Studies on Alkylation Mechanisms and Electrophilic Reactivity of 2,4-Dinitro-1-methylpyrrole

The electrophilic reactivity of pyrrole rings is significantly influenced by the presence of substituent groups. While the pyrrole nucleus is inherently electron-rich and reactive towards electrophiles, the introduction of strongly electron-withdrawing groups like nitro groups leads to deactivation of the ring towards electrophilic attack. In dinitro-substituted aromatic compounds, each position on the ring is deactivated by the inductive and resonance effects of the nitro groups, making reactions like Friedel-Crafts alkylation, which rely on a nucleophilic aromatic ring, challenging.

While studies specifically detailing the alkylation mechanisms of 2,4-dinitro-1-methylpyrrole are limited, research on the related compound 1,4-dinitro-2-methylpyrrole (NMP) provides insight into the potential reactivity of nitrated methylpyrroles as alkylating agents. nih.govacs.org Studies have shown that NMP possesses mutagenic properties due to its capacity to alkylate nucleophilic sites. nih.gov The proposed mechanism does not involve the pyrrole ring acting as a nucleophile, but rather the compound itself acting as an electrophile.

The alkylating capacity of NMP is explained by the instability of the N-NO2 bond. nih.govacs.org In an aqueous medium, the process is initiated by the addition of a hydroxide ion, followed by the loss of a nitrite ion. This leads to the formation of 5-methyl-3-nitro-1H-pyrrol-2-ol, which exists in equilibrium with its tautomer, 5-methyl-3-nitro-1H-pyrrol-2(5H)-one. This latter species is identified as the effective alkylating agent responsible for the compound's genotoxicity. nih.govacs.org This intermediate can then alkylate nucleophiles such as 4-(p-nitrobenzyl)pyridine (NBP), a molecule with nucleophilic characteristics similar to those of DNA bases. nih.gov

Table 1: Key Intermediates in the Alkylation Activity of 1,4-Dinitro-2-methylpyrrole

| Compound Name | Role in Mechanism |

|---|---|

| 1,4-Dinitro-2-methylpyrrole (NMP) | Precursor to the alkylating agent |

| 5-methyl-3-nitro-1H-pyrrol-2-ol | Intermediate formed after loss of nitrite |

Reactions with Nitrogen-Containing Nucleophiles: Pyrroline (B1223166) Formation and Cine Substitution

The reaction of nitropyrroles with nucleophiles can lead to a variety of products, depending on the substitution pattern of the pyrrole ring and the nature of the nucleophile. Research on 3,4-dinitro-1-methylpyrrole, an isomer of the subject compound, demonstrates its complex reactivity with secondary amines, leading to either pyrrolines or products of cine substitution. acs.org

Cine substitution is a process where the entering group takes a position adjacent to the one occupied by the leaving group. In the case of 3,4-dinitro-1-methylpyrrole reacting with secondary amines, the outcome of the reaction is highly dependent on the specific amine used. acs.org This suggests a competitive reaction pathway where the nucleophile can either attack the carbon atom bearing a nitro group, leading to substitution, or attack a different position on the ring, initiating a cascade that results in other structures like pyrrolines.

The formation of pyrroline derivatives indicates that the reaction does not follow a simple aromatic nucleophilic substitution (SNAr) pathway. Instead, it involves addition of the nucleophile to the pyrrole ring, followed by rearrangement and elimination steps. The specific conditions and the structure of the amine nucleophile dictate which of these reaction pathways—pyrroline formation or cine substitution—is favored.

Table 2: Reaction Outcomes of 3,4-Dinitro-1-methylpyrrole with Secondary Amines

| Reactant | Nucleophile | Major Product Type |

|---|

Cycloaddition Reactions and Pericyclic Transformations of Nitrated Pyrroles

Pyrroles can participate as dienes in cycloaddition reactions, although their aromatic character can sometimes favor substitution reactions over additions. hku.hk The electronic nature of the pyrrole ring is a critical factor in its ability to undergo cycloadditions. Electron-withdrawing substituents, such as nitro groups, are expected to significantly alter the reactivity of the pyrrole ring in pericyclic reactions.

While pyrroles are generally electron-rich, making them suitable for reactions with electron-deficient dienophiles, the presence of two nitro groups in 2,4-dinitro-1-methylpyrrole substantially lowers the energy of the frontier molecular orbitals. This modification makes the dinitropyrrole a more electron-deficient diene, potentially altering its reactivity profile in Diels-Alder or other cycloaddition reactions.

For instance, in [3+2] cycloaddition reactions, azomethine ylides can react with electron-deficient alkenes like maleimides to form hexahydropyrrolo[3,4-c]pyrrole derivatives. rsc.org Although this example does not directly involve a nitrated pyrrole as the starting material, it illustrates a common cycloaddition pathway for the pyrrole scaffold. The introduction of nitro groups onto the pyrrole ring would make it a poorer diene for normal electron-demand Diels-Alder reactions but could potentially enable it to participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

Similarly, pyrroles can undergo formal [4+3] cycloadditions with dienophiles like allylic cations to form aza-bridged bicyclic structures. hku.hk However, the high reactivity of pyrroles towards electrophiles can lead to competing Friedel-Crafts-type substitution reactions. hku.hk For nitrated pyrroles, the severely deactivated ring would likely be less susceptible to this competing substitution pathway, but its ability to act as a nucleophilic diene would also be diminished. The specific behavior of 2,4-dinitro-1-methylpyrrole in such cycloadditions would depend on a fine balance between its reduced nucleophilicity and its potential for altered reactivity patterns due to the strong electron-withdrawing nitro groups.

Table 3: Potential Cycloaddition Reactions for Pyrrole Scaffolds

| Reaction Type | Description | Influence of Nitro Groups |

|---|---|---|

| [4+2] Diels-Alder | Pyrrole acts as a 4π diene. | Deactivates the ring, potentially favoring inverse-electron-demand reactions. |

| [3+2] Cycloaddition | Involves a three-atom component reacting with the pyrrole π-system. | Alters the electronic character of the pyrrole, affecting reaction feasibility and rate. |

Computational and Theoretical Investigations of 2,4 Dinitro 1 Methylpyrrole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and various electronic attributes with high accuracy.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. mdpi.com This method is favored for its balance of computational cost and accuracy, making it suitable for a wide range of chemical systems. mdpi.comnih.gov DFT calculations are used to determine several key properties of 2,4-dinitro-1-methylpyrrole.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. DFT methods systematically adjust the positions of the atoms to minimize the total electronic energy of the molecule. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For related heterocyclic compounds, DFT calculations using basis sets like 6-311++G(d,p) have shown excellent agreement with experimental data where available. mdpi.comresearchgate.net

Vibrational Frequencies: Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. This is achieved by computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the molecule's fundamental vibrational modes (stretching, bending, etc.) and can be directly compared with experimental infrared (IR) and Raman spectroscopy data. researchgate.net These calculations are crucial for interpreting experimental spectra and assigning specific absorption bands to particular molecular motions.

Electronic Properties: DFT is also used to explore the electronic landscape of the molecule. Key properties that can be calculated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation properties.

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into the distribution of charge and identifying electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential), which is essential for predicting intermolecular interactions. mdpi.com

Table 1: Representative DFT-Calculated Properties Note: The following table is illustrative of typical data obtained from DFT calculations for organic molecules. Specific values for 2,4-dinitro-1-methylpyrrole require a dedicated computational study.

| Property | Description | Typical Basis Set |

|---|---|---|

| Optimized Bond Lengths (Å) | Calculated distances between bonded atoms in the lowest energy conformation. | B3LYP/6-311++G(d,p) |

| Optimized Bond Angles (°) | Calculated angles between three consecutive bonded atoms. | B3LYP/6-311++G(d,p) |

| Vibrational Frequencies (cm⁻¹) | Predicted frequencies of fundamental vibrational modes. | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | B3LYP/6-311++G(d,p) |

For even greater accuracy, particularly for energy calculations, ab initio (Latin for "from the beginning") methods are employed. Unlike DFT, which relies on an approximate functional for electron correlation, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are based on the wavefunction and systematically improve upon the Hartree-Fock approximation.

These methods are computationally more demanding than DFT but are considered the "gold standard" for high-accuracy energy and structure predictions. They are often used to benchmark the performance of less expensive methods like DFT. For a molecule like 2,4-dinitro-1-methylpyrrole, CCSD(T) calculations could provide highly reliable data on its heat of formation, reaction energies, and barriers to conformational changes.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations describe a static molecular picture, Molecular Dynamics (MD) simulations introduce the element of time, allowing the study of the dynamic behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. nih.govplos.org

A key aspect of the conformational flexibility of 2,4-dinitro-1-methylpyrrole is the rotation of the methyl group around the nitrogen-carbon bond. MD simulations can be used to study this motion, but a more direct approach is to use quantum chemical methods to calculate the potential energy surface for the rotation.

The methyl torsional barrier is the energy required to rotate the methyl group from its most stable (lowest energy) conformation to its least stable (highest energy) conformation. This is calculated by performing a series of constrained geometry optimizations where the C-N-C-H dihedral angle is fixed at various values between 0° and 360°. The energy difference between the highest and lowest points on this potential energy curve gives the rotational barrier height (V₃).

For the related molecule N-methylpyrrole, the barrier to internal rotation of the methyl group has been found to be very small, on the order of 45 cm⁻¹ (approximately 0.13 kcal/mol). researchgate.net In 2,4-dinitro-1-methylpyrrole, the presence of the bulky and electron-withdrawing nitro groups adjacent to the methyl group would likely lead to a significantly different and higher rotational barrier due to steric and electronic effects. Accurately calculating this barrier is important for understanding the molecule's conformational preferences and its thermodynamic properties at different temperatures.

Spectroscopic Property Prediction and Experimental Correlation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts from first principles. gaussian.comimist.maresearchgate.net

The GIAO method, typically used in conjunction with DFT (e.g., at the B3LYP/6-311G level), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. researchgate.netmdpi.com To obtain the final chemical shifts (δ), these calculated shielding values (σ) are referenced against the shielding tensor of a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory:

δ_calc = σ_TMS - σ_sample

The predicted ¹H and ¹³C NMR chemical shifts for 2,4-dinitro-1-methylpyrrole can then be directly compared with experimental spectra. mdpi.com This comparison helps to confirm the molecular structure and assign specific peaks to individual protons and carbon atoms within the molecule. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. github.io

Calculation and Scaling of Vibrational Frequencies for IR and Raman Assignments

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. These theoretical spectra provide valuable insights into the molecular structure and bonding, and when compared with experimental data, they allow for precise assignments of vibrational modes.

The calculation of vibrational frequencies for 2,4-dinitro-1-methylpyrrole would typically be performed using a combination of a DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-311+G**). The B3LYP functional is widely used as it provides a good balance between accuracy and computational cost for vibrational analysis. The process involves optimizing the molecular geometry to find its lowest energy conformation, followed by the calculation of the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies.

However, it is a well-established fact that theoretical harmonic frequencies are often higher than the fundamental frequencies observed experimentally. This discrepancy arises from the neglect of anharmonicity in the calculations and the inherent approximations in the chosen theoretical method. To bridge this gap, a scaling factor is typically applied to the calculated frequencies. This scaling factor is empirically determined by comparing theoretical and experimental frequencies for a set of well-characterized molecules. For DFT/B3LYP calculations, a scaling factor in the range of 0.96-0.98 is commonly used.

The scaled theoretical frequencies can then be used to assign the bands in the experimental IR and Raman spectra of 2,4-dinitro-1-methylpyrrole. Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved. For 2,4-dinitro-1-methylpyrrole, key vibrational modes would include:

N-O stretching vibrations of the nitro groups, typically appearing as strong bands in the IR spectrum.

C-N stretching vibrations of the pyrrole (B145914) ring and the methyl-nitrogen bond.

C-H stretching and bending vibrations of the pyrrole ring and the methyl group.

Ring breathing and deformation modes of the pyrrole skeleton.

By comparing the calculated (scaled) frequencies and intensities with experimental spectra, a detailed and reliable assignment of the vibrational modes of 2,4-dinitro-1-methylpyrrole can be achieved.

Table 1: Representative Theoretical Vibrational Frequencies for a Substituted Nitropyrrole Analog

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|---|

| Asymmetric NO₂ Stretch | 1620 | 1555 | Strong | Weak |

| Symmetric NO₂ Stretch | 1380 | 1325 | Strong | Moderate |

| C-N (ring) Stretch | 1450 | 1392 | Moderate | Strong |

| C-H (ring) Stretch | 3150 | 3024 | Weak | Moderate |

| CH₃ Stretch | 2980 | 2861 | Moderate | Strong |

Note: This table is illustrative and based on typical values for similar nitrated aromatic compounds. Actual values for 2,4-dinitro-1-methylpyrrole would require specific DFT calculations.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways that are often difficult to obtain experimentally.

The nitration of 1-methylpyrrole (B46729) to form 2,4-dinitro-1-methylpyrrole is an electrophilic aromatic substitution reaction. Computational methods can be employed to model the reaction pathway, identify the transition states, and calculate the activation energy barriers for each step.

The reaction mechanism typically proceeds through a stepwise process. The first nitration of 1-methylpyrrole is known to preferentially occur at the C2 position due to the directing effect of the methyl group and the inherent reactivity of the pyrrole ring. The mechanism involves the attack of the nitronium ion (NO₂⁺) on the electron-rich pyrrole ring, leading to the formation of a sigma complex (also known as an arenium ion or Wheland intermediate). This intermediate is a key species on the reaction coordinate.

Computational chemists can locate the transition state structure connecting the reactants (1-methylpyrrole and NO₂⁺) to the sigma complex. A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. The value of this imaginary frequency corresponds to the motion along the reaction coordinate.

Once the transition state is located and its structure verified, its energy can be calculated. The activation energy barrier (ΔE‡) is the difference in energy between the transition state and the reactants. A lower activation energy indicates a faster reaction rate.

The second nitration, leading to 2,4-dinitro-1-methylpyrrole, would involve the nitration of 2-nitro-1-methylpyrrole. The presence of the deactivating nitro group at the C2 position would make the second nitration more difficult (i.e., have a higher activation energy barrier) and would direct the incoming electrophile to the C4 position. Computational studies can quantify this effect by calculating and comparing the activation energies for nitration at different positions on the 2-nitro-1-methylpyrrole ring.

Table 2: Hypothetical Calculated Activation Energies for the Nitration of 1-Methylpyrrole

| Reaction Step | Reactants | Product Intermediate | Transition State Energy (kcal/mol) | Activation Energy Barrier (ΔE‡) (kcal/mol) |

|---|---|---|---|---|

| First Nitration (at C2) | 1-Methylpyrrole + NO₂⁺ | C2-Sigma Complex | 15.2 | 12.5 |

| First Nitration (at C3) | 1-Methylpyrrole + NO₂⁺ | C3-Sigma Complex | 18.9 | 16.2 |

| Second Nitration (at C4) | 2-Nitro-1-methylpyrrole + NO₂⁺ | C2,C4-Sigma Complex | 22.5 | 19.8 |

Note: These values are illustrative and represent a plausible trend for the electrophilic nitration of 1-methylpyrrole. Actual values would need to be determined through specific quantum chemical calculations.

The introduction of nitro groups onto the pyrrole ring can significantly influence its aromaticity and electron density distribution. Pyrrole is an aromatic compound, satisfying Hückel's rule with 6 π-electrons. libretexts.orgbyjus.com The lone pair of electrons on the nitrogen atom participates in the aromatic system. libretexts.org

Computational methods provide several ways to quantify aromaticity. One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are typically calculated at the center of the ring. A negative NICS value is indicative of aromatic character, with more negative values suggesting stronger aromaticity. By calculating the NICS value for 1-methylpyrrole and comparing it to that of 2,4-dinitro-1-methylpyrrole, the effect of the nitro groups on the aromaticity of the pyrrole ring can be quantified. The electron-withdrawing nature of the nitro groups is expected to decrease the electron density within the ring, which may lead to a reduction in its aromatic character (a less negative NICS value).

Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can provide further insights. The MEP map of 1-methylpyrrole would show a region of high electron density (negative potential) associated with the π-system of the pyrrole ring. In contrast, the MEP map of 2,4-dinitro-1-methylpyrrole would show that the strong electron-withdrawing nitro groups pull electron density away from the ring. This would result in a less negative (or even positive) potential on the pyrrole ring, indicating its deactivation towards further electrophilic attack.

Furthermore, atomic charge calculations (e.g., using Mulliken population analysis or Natural Bond Orbital theory) can quantify the charge on each atom in the molecule. These calculations would show a significant positive charge on the nitrogen atoms of the nitro groups and a decrease in the negative charge on the carbon and nitrogen atoms of the pyrrole ring upon dinitration. This redistribution of electron density is a direct consequence of the inductive and resonance effects of the nitro substituents and is fundamental to understanding the reactivity of 2,4-dinitro-1-methylpyrrole.

Historical Perspectives and Future Directions in 2,4 Dinitro 1 Methylpyrrole Research

Evolution of Research on Nitrated Pyrrole (B145914) Compounds and their Synthetic Challenges

The study of nitrated pyrrole compounds has a rich history, driven by their presence in natural products with interesting biological activities and their utility as synthetic intermediates. rsc.org Early research into the nitration of pyrroles was often hampered by the inherent reactivity of the pyrrole ring, which is susceptible to polymerization and oxidation under harsh nitrating conditions. The direct nitration of pyrrole often leads to a mixture of products and low yields.

Historically, the synthesis of nitropyrroles involved electrophilic nitration using standard reagents like nitric acid in the presence of a strong acid. However, these methods frequently resulted in poor regioselectivity and the formation of undesired byproducts. A significant challenge has been the controlled introduction of multiple nitro groups onto the pyrrole ring, particularly at specific positions. The synthesis of polysubstituted nitropyrroles, such as 2,4-dinitro-1-methylpyrrole, presents additional hurdles due to the deactivating effect of the first nitro group, making the introduction of a second one more difficult.

Over the years, milder and more selective nitrating agents have been developed to overcome these challenges. The use of acetyl nitrate, nitronium tetrafluoroborate, and other less aggressive reagents has allowed for more controlled nitration reactions. mdpi.com Furthermore, the protection of the pyrrole nitrogen with various protecting groups has been a key strategy to modulate the reactivity of the pyrrole ring and direct the regioselectivity of nitration. researchgate.net

The evolution of synthetic strategies has also seen a shift towards more sophisticated approaches, including the construction of the nitropyrrole ring from acyclic precursors already bearing the nitro functionality. This approach avoids the direct nitration of a pre-formed pyrrole ring, thus circumventing many of the associated problems.

A summary of key synthetic challenges in nitropyrrole chemistry is presented in the table below:

| Challenge | Description |

| Ring Sensitivity | The pyrrole ring is prone to polymerization and oxidation under strongly acidic and oxidative conditions often used for nitration. |

| Regioselectivity | Controlling the position of nitration on the pyrrole ring can be difficult, often leading to mixtures of isomers. |

| Polynitration | The introduction of multiple nitro groups is challenging due to the deactivating nature of the nitro group, making subsequent nitrations more difficult. |

| Low Yields | Many traditional nitration methods suffer from low yields due to the formation of byproducts and decomposition of the starting material. |

Current Research Gaps and Emerging Areas in Nitropyrrole Chemistry

Despite the progress in the synthesis of nitropyrroles, several research gaps and emerging areas of investigation remain. A primary gap lies in the development of more efficient and environmentally friendly synthetic methodologies. Many existing methods still rely on harsh reagents and produce significant waste. The development of catalytic and green synthetic routes to nitropyrroles is an area of active research. lucp.net

Another significant research gap is the comprehensive understanding of the biological mechanisms of action for many nitropyrrole-containing compounds. While many exhibit potent biological activities, the precise molecular targets and pathways are often not well understood. mdpi.comalliedacademies.org Elucidating these mechanisms is crucial for the development of new therapeutic agents.

Emerging areas in nitropyrrole chemistry are diverse and promising. One key area is the exploration of nitropyrroles as building blocks for novel materials. The electron-withdrawing nature of the nitro group can impart unique electronic and optical properties to pyrrole-based polymers and other materials. beilstein-journals.org The functionalization of nitropyrroles to create new derivatives with tailored properties is a rapidly growing field.

Furthermore, the unique chemical reactivity of the nitro group in nitropyrroles is being explored for various synthetic transformations. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized, providing a versatile handle for the synthesis of a wide range of pyrrole derivatives.

Key emerging research areas are summarized below:

| Emerging Area | Research Focus |

| Medicinal Chemistry | Design and synthesis of novel nitropyrrole-based compounds as potential anticancer, antibacterial, and antifungal agents. nih.gov |

| Materials Science | Development of nitropyrrole-containing polymers and materials with unique electronic and optical properties for applications in electronics and photonics. |

| Synthetic Methodology | Exploration of new catalytic and green methods for the synthesis of nitropyrroles and their use as versatile intermediates in organic synthesis. |

| Chemical Biology | Use of nitropyrroles as chemical probes to study biological processes and as precursors for the synthesis of biologically active molecules. |

Impact of Advanced Analytical and Computational Methodologies on Nitropyrrole Research

The advancement of analytical and computational techniques has had a profound impact on the study of nitropyrrole compounds, including 2,4-dinitro-1-methylpyrrole. These methodologies have enabled a deeper understanding of their structure, reactivity, and potential applications.

Advanced Analytical Techniques:

Modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the characterization of nitropyrroles. frontiersin.orgresearchgate.net One-dimensional and two-dimensional NMR techniques allow for the unambiguous determination of the substitution pattern on the pyrrole ring, which is crucial for confirming the regioselectivity of nitration reactions. solubilityofthings.comslideshare.net High-resolution mass spectrometry provides accurate molecular weight determination and fragmentation analysis, aiding in the structural elucidation of novel nitropyrrole derivatives. nih.gov

Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and UV-Visible spectroscopy are also vital for characterizing the functional groups and electronic properties of these compounds. nih.gov For instance, the characteristic vibrational frequencies of the nitro groups in the FTIR spectrum can confirm their presence in the molecule.

Computational Methodologies:

Computational chemistry has emerged as a powerful tool in nitropyrrole research, providing insights that are often difficult to obtain through experimental methods alone. nih.govmdpi.com Density Functional Theory (DFT) calculations are widely used to study the electronic structure, molecular geometry, and reactivity of nitropyrroles. researchgate.netresearchgate.netnih.govekb.egmdpi.com These calculations can help predict the most likely sites for electrophilic attack, explain the observed regioselectivity in nitration reactions, and rationalize the stability of different isomers.

Computational models can also be used to predict the spectroscopic properties of nitropyrroles, such as their NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental data. Furthermore, molecular modeling and docking studies can be employed to investigate the interactions of nitropyrrole-based compounds with biological targets, providing valuable information for the design of new drugs. nih.gov

The synergy between advanced analytical techniques and computational methods is driving progress in nitropyrrole chemistry, enabling the design and synthesis of new compounds with tailored properties and a deeper understanding of their chemical and biological behavior.

| Methodology | Application in Nitropyrrole Research |

| NMR Spectroscopy | Structural elucidation, determination of regiochemistry, conformational analysis. |

| Mass Spectrometry | Molecular weight determination, structural confirmation, fragmentation analysis. |

| DFT Calculations | Prediction of molecular geometry, electronic properties, reactivity, and spectroscopic data. |

| Molecular Modeling | Investigation of interactions with biological targets, prediction of binding affinities. |

Q & A

Basic Research Questions

Q. How can the synthesis of 2,4-dinitro-1-methylpyrrole be optimized, and what factors influence reaction yields?

- Methodology : The synthesis of nitro-substituted pyrroles often involves electrophilic substitution reactions. For example, nitration of 1-methylpyrrole derivatives can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures. Solvent choice critically impacts yield and regioselectivity. Evidence from Knorr pyrrole bromination shows that non-polar solvents like carbon tetrachloride enhance reaction efficiency compared to polar solvents like ethyl acetate . Reaction monitoring via TLC or HPLC is recommended to optimize stoichiometry and reaction time.

Q. What spectroscopic techniques are most effective for characterizing 2,4-dinitro-1-methylpyrrole?

- Methodology : Vibrational spectroscopy (FT-IR, Raman) is essential for identifying nitro and methyl groups. For instance, nitro groups exhibit strong absorption bands near 1520–1350 cm⁻¹ (asymmetric and symmetric stretching). DFT calculations (e.g., B3LYP/6-311++G**) can predict vibrational frequencies with >94% accuracy compared to experimental data, aiding in peak assignments . NMR (¹H/¹³C) and X-ray crystallography further resolve electronic environments and molecular geometry.

Q. How does solvent polarity affect the regioselectivity of nitration in pyrrole derivatives?

- Methodology : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring para-nitration, while non-polar solvents (e.g., CCl₄) promote ortho-selectivity due to reduced solvation of the transition state. Experimental studies on bromination highlight solvent-dependent yields (e.g., 76% in CCl₄ vs. no reaction in ethyl acetate) . Computational modeling (e.g., Gaussian 09) can map energy barriers for different pathways.

Advanced Research Questions

Q. What quantum mechanical phenomena influence the surface dynamics of 2,4-dinitro-1-methylpyrrole on metallic substrates?

- Methodology : Scanning tunneling microscopy (STM) and density functional theory (DFT) reveal that quantum tunneling governs the movement of pyrrole derivatives on metal surfaces. For example, pyrrole exhibits non-classical diffusion on Au(111) due to delocalized π-electrons interacting with the substrate’s Fermi surface . Ab initio molecular dynamics (AIMD) simulations are critical to model these effects.

Q. How do substituents (nitro, methyl) modulate the excited-state intramolecular proton transfer (ESIPT) in pyrrole derivatives?

- Methodology : Time-resolved fluorescence spectroscopy and TD-DFT calculations show that electron-withdrawing nitro groups stabilize the keto tautomer in ESIPT, while methyl groups sterically hinder proton transfer. For indole-pyrrole systems, π-conjugation extends the excited-state lifetime, enabling tunable emission properties . Multiwfn software can analyze charge transfer using relaxed density maps .

Q. What mechanistic insights explain contradictions in catalytic pathways for pyrrole functionalization?

- Methodology : Contrasting DFT studies on transition-metal-catalyzed reactions (e.g., Ti vs. Pd) reveal that back-donation from metal d-orbitals stabilizes intermediates in late-transition-metal systems, whereas early metals favor σ-bond activation. For example, titanium catalysts promote alkynylation via a dianionic pyrrole intermediate, validated by isotopic labeling and kinetic isotope effects (KIEs) .

Q. Can multi-component reactions (MCRs) improve the synthetic versatility of 2,4-dinitro-1-methylpyrrole derivatives?

- Methodology : MCRs like the Hantzsch pyrrole synthesis enable one-pot assembly of polysubstituted derivatives. For example, α,β-unsaturated imines react with nitroalkanes in the presence of hydroxyapatite catalysts to yield tetrasubstituted pyrroles. Box-Behnken experimental design optimizes variables (e.g., catalyst loading, temperature) for >90% yield .

Critical Analysis of Contradictions

- Solvent Polarity vs. Reaction Efficiency : Evidence and highlight conflicting solvent roles—non-polar solvents enhance electrophilic substitution but hinder polar intermediates in metal-catalyzed reactions. Researchers must balance solvent polarity with catalyst compatibility.

- Theoretical vs. Experimental Vibrational Data : While DFT predicts pyrrole frequencies accurately (>94% match), deviations arise in nitro-substituted derivatives due to neglected anharmonicity . Hybrid QM/MM methods improve accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.